molecular formula C17H13ClN4O B6478900 2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole CAS No. 929845-29-4

2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole

Cat. No.: B6478900
CAS No.: 929845-29-4
M. Wt: 324.8 g/mol
InChI Key: LXFKSYVWHOWEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole is a hybrid heterocyclic molecule comprising two pharmacologically significant moieties: a 1,3-benzodiazole (benzimidazole derivative) and a 3-(4-chlorophenyl)-1,2,4-oxadiazole connected via an ethyl linker. The 1,2,4-oxadiazole scaffold is well-documented for its biological activities, including analgesic, antiviral, and antipicornaviral effects .

Properties

IUPAC Name

5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-12-7-5-11(6-8-12)17-21-16(23-22-17)10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFKSYVWHOWEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 1,2,4-Oxadiazole Derivatives with Triazole/Benzotriazole Substituents

  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole ():
    This compound replaces the benzodiazole with a benzotriazole group. The dihedral angle between the oxadiazole and benzotriazole rings is 80.2° , limiting π-conjugation but enabling weak intermolecular C–H⋯N hydrogen bonds for crystal packing . In contrast, the target compound’s benzodiazole may exhibit stronger intramolecular interactions due to its planar structure.
  • 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (): The 2-chlorophenyl substituent (vs.

(b) Extended Functional Groups

  • 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid ():
    This analog introduces an isoxazole-carboxylic acid group, increasing molecular weight (501.92 g/mol) and hydrophilicity. The carboxylic acid moiety enhances solubility but may reduce membrane permeability compared to the target compound’s neutral benzodiazole .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Insights References
Target Compound ~350–380 (estimated) 4-Chlorophenyl, benzodiazole Potential analgesic/antiviral
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 293.29 Benzotriazole, phenyl Crystallographic stability
3-(4-(...)-isoxazole-5-carboxylic Acid 501.92 Isoxazole-carboxylic acid Enhanced solubility
N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-fluorobenzamide 398.82 3-Fluorobenzamide Improved metabolic stability

Key Research Findings and Implications

Substituent Position Matters : The 4-chlorophenyl group in the target compound (vs. 2-chlorophenyl in ) optimizes steric and electronic interactions for target binding .

Heterocyclic Planarity : The benzodiazole in the target compound likely adopts a more planar conformation than benzotriazole derivatives, enhancing π-π stacking in biological systems .

Solubility vs. Bioavailability : While carboxylic acid-containing analogs () improve solubility, the target compound’s neutral benzodiazole may favor blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.